molecular formula C10H11NO2 B13303552 2-(2,3-dihydro-1H-indol-6-yl)acetic acid

2-(2,3-dihydro-1H-indol-6-yl)acetic acid

Cat. No.: B13303552
M. Wt: 177.20 g/mol
InChI Key: IKILTTSBEQJIQD-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-6-yl)acetic acid is a high-purity chemical compound with the CAS Registry Number 1690754-39-2 . Its molecular formula is C 10 H 11 NO 2 , and it has a molecular weight of 177.20 g/mol . The compound is an indoline derivative featuring an acetic acid functional group, as represented by the SMILES notation O=C(O)CC1=CC2=C(C=C1)CCN2 . This structure makes it a valuable building block in organic synthesis and pharmaceutical research. As a versatile intermediate, it is primarily used in the research and development of novel bioactive molecules. Researchers utilize this compound for applications such as designing and synthesizing new chemical entities. All products are intended for Research Use Only and are not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(2,3-dihydro-1H-indol-6-yl)acetic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5,11H,3-4,6H2,(H,12,13)

InChI Key

IKILTTSBEQJIQD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2)CC(=O)O

Origin of Product

United States

Strategic Synthetic Methodologies for 2 2,3 Dihydro 1h Indol 6 Yl Acetic Acid and Its Analogues

Approaches to the 2,3-Dihydro-1H-indole Ring System

The formation of the 2,3-dihydro-1H-indole (indoline) ring is a fundamental step in the synthesis of the target molecule. Various methods have been developed for the stereoselective and regioselective construction of this heterocyclic system.

Stereoselective and Regioselective Construction of the Indoline (B122111) Scaffold

The regioselective and stereoselective synthesis of the indoline scaffold can be achieved through several modern synthetic methods. One common strategy involves the cyclization of suitably substituted aniline (B41778) derivatives. For instance, palladium-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives provides a direct route to substituted indolines.

Reductive cyclization is another powerful technique. For example, the reaction of indolylnitrochalcone derivatives with reducing agents like Fe/HCl can lead to the formation of fused ring systems containing the indoline moiety. researchgate.net Similarly, metal- and photocatalyst-free reductive Heck cyclization of indoles under light irradiation has been developed for the preparation of polycyclic indolinyl compounds. acs.org These methods often offer good control over the regiochemistry of the cyclization process.

Furthermore, benzyne-mediated cyclization of ortho-haloanilines carrying a tethered nucleophile represents a modern approach to constructing the indoline ring. This method allows for the introduction of substituents on the benzene (B151609) ring prior to cyclization, thus ensuring the correct substitution pattern in the final product.

Introduction of the Acetic Acid Moiety at the C-6 Position

Introducing a functional group at the C-6 position of the indoline ring can be challenging due to the inherent reactivity of the aromatic ring, which often favors substitution at the C-5 position. Therefore, strategies that either start with a pre-functionalized benzene ring or employ directing groups are often necessary.

One approach involves the synthesis of 6-hydroxy indoles, which can serve as a versatile intermediate. acs.org The hydroxyl group can be converted to a triflate, which then allows for palladium-catalyzed cross-coupling reactions to introduce the acetic acid precursor. For instance, a Heck reaction with an acrylate (B77674) ester followed by reduction of the resulting double bond and hydrolysis of the ester would yield the desired acetic acid. mdpi.comresearchgate.net

Alternatively, starting with a 6-haloindoline (e.g., 6-bromoindoline) provides a direct handle for various palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net For example, a Sonogashira coupling with a suitable alkyne, followed by hydration and oxidation, or a direct coupling with a protected form of acetic acid could be envisioned. The choice of catalyst and ligands is crucial for achieving high yields and regioselectivity in these transformations. rsc.org

Synthesis via Functional Group Transformations and Precursor Derivatization

The synthesis of 2-(2,3-dihydro-1H-indol-6-yl)acetic acid can also be approached by modifying existing indole (B1671886) or indoline precursors through various functional group transformations.

Reductive Strategies from Indole Precursors

A common and effective method for the preparation of indolines is the reduction of the corresponding indole derivative. organic-chemistry.org If 2-(1H-indol-6-yl)acetic acid or its ester is available, a catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or a Brønsted acid-catalyzed transfer hydrogenation can be employed to selectively reduce the pyrrole (B145914) ring, leaving the benzene ring and the acetic acid moiety intact. organic-chemistry.org An efficient method for the chemical reduction of indoles to indolines using zinc dust and 85% phosphoric acid has also been described. researchgate.net

It is important to note that the choice of reducing agent and reaction conditions is critical to avoid over-reduction or side reactions, especially when other functional groups are present in the molecule.

Carboxylic Acid Functionalization and Ester Hydrolysis in Related Derivatives

The final step in many synthetic routes to this compound will likely involve the hydrolysis of a corresponding ester, such as an ethyl or methyl ester. nih.gov This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. researchgate.net

The Arndt-Eistert homologation provides a method for converting a carboxylic acid to its next higher homologue. organic-chemistry.orgwikipedia.orgnrochemistry.com If 2,3-dihydro-1H-indole-6-carboxylic acid were available, it could be converted to its acid chloride, reacted with diazomethane (B1218177) to form a diazoketone, which upon Wolff rearrangement in the presence of water would yield the desired this compound. organic-chemistry.orgwikipedia.orgnrochemistry.com

Synthetic Routes for Related Indoline Acetic Acid Derivatives and their Precursors

The synthesis of positional isomers and other related indoline acetic acid derivatives often employs similar strategies, with modifications to account for the different substitution patterns.

For instance, the synthesis of 2-(1H-indol-5-yl)acetic acid is documented, and this compound could serve as a precursor for the corresponding indoline derivative through reduction of the indole ring. chemscene.comechemi.com Similarly, the synthesis of various indole-3-acetic acid derivatives is well-established, and these can be reduced to their indoline counterparts. nih.govresearchgate.neteurjchem.com

The synthesis of 2-(6-bromo-1H-indol-1-yl)acetic acid has been reported, which involves the alkylation of 6-bromoindole (B116670) with a bromoacetic ester followed by hydrolysis. nih.gov While this places the acetic acid on the nitrogen, it demonstrates the utility of 6-bromoindole as a starting material for further functionalization.

The following table summarizes some of the key synthetic reactions and their applicability to the synthesis of the target molecule and its analogues.

Reaction Description Relevance to Synthesis Reference(s)
Reductive Cyclization Formation of the indoline ring from acyclic precursors through a reduction and cyclization cascade.A method for constructing the core indoline scaffold. researchgate.net
Heck Reaction Palladium-catalyzed coupling of an aryl halide with an alkene.Can be used to introduce the acetic acid side chain precursor at the C-6 position of a 6-haloindoline. mdpi.comresearchgate.netnih.govresearchgate.net
Catalytic Hydrogenation Reduction of the C2-C3 double bond of an indole to form an indoline.A key step for converting an indole precursor to the desired indoline. organic-chemistry.org
Ester Hydrolysis Conversion of an ester to a carboxylic acid.Typically the final step in the synthesis to unmask the acetic acid functionality. researchgate.netnih.govresearchgate.netsemanticscholar.orgyoutube.comuniba.sk
Arndt-Eistert Homologation One-carbon chain extension of a carboxylic acid.A potential method to convert a 6-carboxyindoline to the target acetic acid derivative. organic-chemistry.orgwikipedia.orgnrochemistry.comscribd.comresearchgate.net
Palladium-Catalyzed Cross-Coupling A broad class of reactions for forming carbon-carbon and carbon-heteroatom bonds.Useful for functionalizing the indoline ring at the C-6 position. mdpi.comresearchgate.netrsc.orgnobelprize.orgrsc.org

Chemical Reactivity and Derivatization Pathways of 2 2,3 Dihydro 1h Indol 6 Yl Acetic Acid

Transformations Involving the Indoline (B122111) Nitrogen Atom (N-1)

The nitrogen atom at the 1-position of the indoline ring is a nucleophilic secondary amine, making it a prime site for various chemical transformations, primarily through N-acylation and N-alkylation reactions.

N-Acylation: The indoline nitrogen can be readily acylated using a variety of acylating agents, such as acyl chlorides, acid anhydrides, or by direct coupling with carboxylic acids. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct and facilitate the reaction. For instance, N-acylation of indoles can be achieved using thioesters as a stable acyl source in the presence of a base like cesium carbonate. While direct acylation of indoles can sometimes lead to mixtures of N- and C3-acylated products, the reduced aromaticity of the indoline ring generally favors N-acylation. A study on the N-acylation of indole (B1671886) with carboxylic acids catalyzed by boric acid provides a facile method for this transformation. growingscience.comrsc.org

N-Alkylation: The secondary amine of the indoline nucleus can undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfonates. These reactions are typically performed in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. Iron-catalyzed N-alkylation of indolines with alcohols has been shown to be an efficient method, offering a green alternative to the use of alkyl halides. nih.gov The choice of base and solvent system can be crucial for achieving high yields and selectivity. For example, the use of potassium hydroxide (B78521) in acetone (B3395972) has been successfully employed for the N-alkylation of ethyl indol-2-carboxylate. nih.gov

Table 1: Examples of N-1 Transformations on Indoline Scaffolds
Reaction TypeReagents and ConditionsProduct DescriptionYield (%)Reference
N-AcylationCarboxylic acid, Boric acid, Mesitylene, refluxN-acylindoleModerate growingscience.com
N-AlkylationAlcohol, Tricarbonyl(cyclopentadienone) iron complex, TrifluoroethanolN-alkylated indoline31-99 nih.gov

Reactions at the Carboxylic Acid Side Chain of 2-(2,3-dihydro-1H-indol-6-yl)acetic acid

The carboxylic acid moiety is a versatile functional group that can be converted into a wide range of derivatives, including esters and amides.

Esterification: The carboxylic acid can be esterified through various methods, with the Fischer-Speier esterification being a classic approach. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. google.comfishersci.co.uk

Amide Bond Formation: The formation of amides from the carboxylic acid and an amine is a cornerstone of medicinal chemistry. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling reagents are commonly employed to activate the carboxylic acid. A widely used method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. bridgew.edumolbase.com Another highly efficient coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is particularly effective for coupling challenging substrates. growingscience.commychemblog.com

Table 2: Examples of Reactions at the Carboxylic Acid Side Chain
Reaction TypeReagents and ConditionsProduct DescriptionReference
Fischer EsterificationAlcohol, Strong acid catalyst (e.g., H₂SO₄), HeatEster derivative google.comfishersci.co.uk
Amide Coupling (EDC/HOBt)Amine, EDC, HOBt, Base (e.g., DIPEA), DMFAmide derivative bridgew.edumolbase.com
Amide Coupling (HATU)Amine, HATU, Base (e.g., DIPEA), DMFAmide derivative growingscience.commychemblog.com

Electrophilic and Nucleophilic Reactivity of the Dihydroindole Aromatic Ring

Halogenation: Bromination of indole derivatives can be achieved using reagents like N-bromosuccinimide (NBS). The regioselectivity of the bromination can be influenced by the substituents present on the indole ring and the reaction conditions. For instance, regioselective bromination at the C-6 position of methyl indolyl-3-acetate has been achieved by introducing electron-withdrawing groups at the N-1 position. niperraebareli.edu.in

Nitration: Nitration of the aromatic ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is dependent on the existing substituents and reaction conditions. For example, nitration of indoline-2-carboxylic acid has been shown to yield 6-nitroindoline-2-carboxylic acid. sigmaaldrich.com

Friedel-Crafts Reactions: The indoline ring can undergo Friedel-Crafts acylation and alkylation reactions in the presence of a Lewis acid catalyst. These reactions typically occur at the more activated positions of the aromatic ring. The Vilsmeier-Haack reaction, which is a mild method for formylation of electron-rich aromatic compounds, can also be applied to indole derivatives. researchgate.netresearchgate.net

Table 3: Examples of Reactions on the Dihydroindole Aromatic Ring
Reaction TypeReagents and ConditionsTypical Position of SubstitutionReference
BrominationN-Bromosuccinimide (NBS)C-5 or C-7 niperraebareli.edu.in
NitrationHNO₃, H₂SO₄C-5 or C-7 sigmaaldrich.com
Vilsmeier-Haack FormylationPOCl₃, DMFC-5 or C-7 researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Considerations from Synthesized Analogues

The derivatization of the this compound scaffold at its various reactive sites has been instrumental in exploring the structure-activity relationships (SAR) for different biological targets.

Modifications at the indoline nitrogen (N-1) have been shown to significantly impact biological activity. For example, in a series of indoline-3-carboxamides developed as 5-HT6 antagonists, the nature of the substituent on the indoline nitrogen was found to be a critical determinant of potency and pharmacokinetic properties. google.com

Derivatization of the carboxylic acid side chain into amides has been a common strategy in drug discovery. The synthesis of various amide derivatives of related indole acetic acids has led to the identification of potent anti-inflammatory agents. nih.gov The nature of the amine coupled to the carboxylic acid can profoundly influence the compound's biological profile, including its potency, selectivity, and pharmacokinetic properties.

Substitution on the aromatic ring also plays a crucial role in modulating the pharmacological activity. In the development of HIV-1 fusion inhibitors based on an indole scaffold, substitutions on the aromatic ring were explored to optimize binding affinity and antiviral potency. nih.gov Halogenation of the indoline ring, for instance, has been shown to be important for the activity of certain resistance-modifying agents. acs.org

Table 4: Summary of SAR Insights from Analogues
Modification SiteGeneral SAR ObservationExample Target/ActivityReference
Indoline Nitrogen (N-1)Substituent nature is critical for potency and pharmacokinetics.5-HT6 Antagonists google.com
Carboxylic Acid Side Chain (as amides)Amine moiety influences potency and biological profile.Anti-inflammatory Agents nih.gov
Aromatic RingSubstituent type and position affect binding and activity.HIV-1 Fusion Inhibitors nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. For 2-(2,3-dihydro-1H-indol-6-yl)acetic acid, both ¹H and ¹³C NMR would provide detailed information about its atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the indoline (B122111) ring and the acetic acid moiety. The aromatic protons on the benzene (B151609) ring of the indoline structure would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The methylene (B1212753) protons of the dihydroindole ring are anticipated to produce signals in the aliphatic region, likely as triplets, due to coupling with adjacent protons. The methylene protons of the acetic acid side chain would present as a singlet, while the carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected above 170 ppm. The aromatic carbons would resonate in the typical range of δ 110-150 ppm. The aliphatic methylene carbons of the indoline ring and the acetic acid side chain would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)10.0 - 12.0 (broad s)170.0 - 175.0
Methylene (CH₂) - Acetic Acid3.5 - 3.7 (s)40.0 - 45.0
Aromatic CH6.5 - 7.5 (m)110.0 - 130.0
Aromatic C (quaternary)-130.0 - 150.0
Methylene (CH₂) - Indoline2.9 - 3.1 (t)25.0 - 30.0
Methylene (CH₂) - Indoline3.3 - 3.5 (t)45.0 - 50.0
Amine (NH)3.5 - 4.5 (broad s)-

Note: s = singlet, t = triplet, m = multiplet. Predicted values are based on the analysis of similar structures and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁NO₂), the expected monoisotopic mass is approximately 177.0790 g/mol .

Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 177. Subsequent fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) leading to a significant fragment at m/z 132. Another prominent fragmentation pathway could be the loss of the entire acetic acid side chain.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This technique is essential for confirming the identity of the compound and distinguishing it from isomers.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Predicted Value Information Obtained
Molecular FormulaC₁₀H₁₁NO₂Elemental Composition
Monoisotopic Mass177.0790 uPrecise Molecular Weight
Molecular Ion (M⁺)m/z 177Molecular Weight Confirmation
Major Fragmentsm/z 132, 131Structural Information

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The spectrum would be dominated by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretch of the secondary amine in the indoline ring is expected around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
N-H Stretch (Amine)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity determination of chemical compounds. For a polar compound like this compound, High-Performance Liquid Chromatography (HPLC) would be the method of choice.

A reverse-phase HPLC method, utilizing a C18 column, would be suitable for its analysis. The mobile phase would likely consist of a mixture of an aqueous buffer (such as water with a small percentage of formic acid or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. The elution would be monitored using a UV detector, likely at a wavelength where the indole (B1671886) chromophore has strong absorbance (around 254 or 280 nm). This method would allow for the quantification of the compound and the detection of any impurities.

Table 4: Predicted Chromatographic Conditions for this compound

Parameter Predicted Condition
TechniqueHigh-Performance Liquid Chromatography (HPLC)
ColumnReverse-Phase C18
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)
DetectionUV at 254 nm
PurposePurity assessment and quantification

Computational and Theoretical Studies Applied to 2 2,3 Dihydro 1h Indol 6 Yl Acetic Acid Research

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy of a molecule. For 2-(2,3-dihydro-1H-indol-6-yl)acetic acid, DFT could be used to:

Calculate the optimized molecular geometry.

Determine electronic properties such as HOMO-LUMO energy gaps, which are crucial for predicting chemical reactivity and stability.

Generate molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack.

Predict spectroscopic properties (e.g., IR, Raman, NMR spectra) to aid in experimental characterization. researchgate.net

Molecular Docking Simulations for Ligand-Macromolecule Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is vital for drug discovery. If a biological target for this compound were identified, docking simulations could:

Predict the binding pose of the compound within the active site of the target protein.

Estimate the binding affinity (e.g., in kcal/mol), which correlates with the ligand's potential efficacy.

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Analogues

QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to a specific activity. For a series of analogues of this compound, QSAR could:

Identify the key physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that govern their biological activity.

Develop a predictive model to estimate the activity of newly designed, unsynthesized analogues. mdpi.com

Guide the rational design of more potent or selective compounds by suggesting specific structural modifications. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the motion of atoms and molecules over time. By solving Newton's equations of motion, MD can simulate the behavior of a molecule or a molecular complex in a realistic environment (e.g., in water). For this compound, MD simulations could be used to:

Explore its conformational landscape to identify the most stable and accessible shapes (conformers).

Study the dynamics and stability of its interaction with a biological target, revealing how the complex behaves over time. mdpi.com

Calculate the free energy of binding, providing a more rigorous prediction of binding affinity than docking alone. researchgate.net

While the foundational principles of these computational methods are well-established, their specific application to generate data for this compound remains a subject for future research.

Mechanistic Biological Investigations of Indoline Acetic Acid Derivatives

In Vitro Studies on Cellular Pathways and Enzyme Systems

Comprehensive searches of scientific databases have not yielded any specific in vitro studies focused on the effects of 2-(2,3-dihydro-1H-indol-6-yl)acetic acid on cellular or enzymatic systems. The biological impact of this compound at the cellular level is currently undocumented in peer-reviewed literature.

Enzymatic Inhibition and Activation Assays

There is no publicly available data from enzymatic inhibition or activation assays for this compound. Consequently, its potential to modulate the activity of any specific enzyme is unknown.

Receptor Binding Affinity Profiling

Information regarding the receptor binding affinity of this compound is not available in the current scientific literature. No studies have been published that profile its interaction with any known biological receptors.

Investigations into Cell-Based Responses (e.g., anti-proliferative effects in cell lines)

There are no published research findings on the cell-based responses to treatment with this compound. As a result, its anti-proliferative effects against any cancer cell lines or its activity in other cell-based assays have not been determined.

Identification and Validation of Specific Molecular Targets

In line with the lack of data on its biological activity, there are no reports on the identification or validation of specific molecular targets for this compound.

Protein-Ligand Interaction Analysis and Binding Site Characterization

No research has been published detailing the analysis of protein-ligand interactions or the characterization of binding sites for this compound with any protein.

Modulatory Effects on Signal Transduction Pathways

The potential modulatory effects of this compound on intracellular signal transduction pathways have not been investigated in any published studies.

Research into Agrochemical Applications of Indoline (B122111) Acetic Acid Derivatives

Indoline acetic acid derivatives, a class of compounds structurally related to the natural plant hormone indole-3-acetic acid (IAA), have been the subject of significant research for their potential use in agriculture. frontiersin.orgncert.nic.in These synthetic auxin analogs can elicit a range of physiological responses in plants, making them valuable as plant growth regulators and herbicides. wikipedia.orgnih.gov Investigations have primarily focused on their ability to promote root formation, enhance crop yields, and, at higher concentrations, induce herbicidal effects. wikipedia.orggoogle.comresearchgate.net

The stability of these synthetic derivatives is a key advantage over the naturally occurring IAA. The carbon atoms at the 2- and 3-positions of the indole (B1671886) ring in IAA are highly reactive, leading to rapid degradation within plants. google.com Synthetic derivatives are designed to be more persistent, allowing for a more sustained biological effect. nih.gov

Research has demonstrated that the application of certain indoleacetic acid derivatives can significantly promote rooting in cuttings. google.com For example, a study on the effect of various concentrations of an indoleacetic acid derivative on the rooting of cuttings showed a clear positive correlation between the concentration of the compound and the number of roots formed.

Table 1: Effect of Indoleacetic Acid Derivative Concentration on Rooting of Cuttings

Concentration (ppm) Average Number of Roots
0 (Control) 5.7
50 8.2
100 11.5
200 14.3

Data adapted from a study on the rooting-promoting action of indoleacetic acid derivatives. google.com

Furthermore, studies have explored the impact of these derivatives on crop yield. Research on cowpea plants, for instance, revealed that presoaking seeds in solutions of indole-3-acetic acid at different concentrations led to significant increases in various yield parameters. researchgate.net The most effective concentrations were observed to enhance pod length, the number of pods per plant, pod weight, and the number of seeds per pod. researchgate.net

Table 2: Influence of Indole-3-Acetic Acid (IAA) on Cowpea Yield Components

IAA Concentration (ppm) Pod Length (cm) Number of Pods per Plant 100-Seed Weight (g)
0 (Control) 12.3 15.2 14.5
50 14.1 18.4 15.8
100 15.5 20.1 16.7
150 14.8 19.5 16.2

Data represents the significant increase in yield parameters of cowpea plants after seed treatment with IAA. researchgate.net

In addition to their role as plant growth promoters, certain indole acetic acid derivatives have been investigated for their herbicidal properties. nih.gov At high concentrations, these compounds can induce rapid, uncontrolled growth in susceptible plants, ultimately leading to their death. wikipedia.org This is particularly effective against broad-leaf dicot plants. wikipedia.org Research into novel indole-3-carboxylic acid derivatives has shown significant inhibition of both root and shoot growth in weed species.

Table 3: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives on Rape (B. napus)

Compound Concentration (mg/L) Root Inhibition Rate (%) Shoot Inhibition Rate (%)
10d 10 92 75
10d 100 96 88
10h 10 93 78
10h 100 95 85

This table showcases the significant herbicidal effects of specific indole-3-carboxylic acid derivatives on the root and shoot growth of rape. nih.govresearchgate.net

The versatility of indoline acetic acid derivatives makes them a continuing area of interest in agrochemical research, with the potential to offer a range of solutions for improving crop production and managing weed competition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,3-dihydro-1H-indol-6-yl)acetic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via acid-catalyzed esterification or hydrolysis. For example, refluxing indole derivatives (e.g., ethyl 2-(1H-indol-3-yl)acetate) in ethanol with concentrated sulfuric acid for 8 hours, followed by neutralization with sodium carbonate and extraction with chloroform, yields intermediates like acetohydrazide derivatives . Adjusting solvent polarity (e.g., using acetic acid for cyclization) and catalysts (e.g., sodium acetate) can optimize yields.
  • Key Variables : Reaction time (3–5 hours for cyclization), temperature (reflux conditions), and purification steps (recrystallization from DMF/acetic acid) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : Compare chemical shifts of indole protons (δ 6.8–7.2 ppm) and acetic acid protons (δ 3.5–4.0 ppm).
  • HPLC : Use C18 columns with gradients (e.g., 10–90% acetonitrile in 0.1% formic acid) and UV detection at 254 nm to assess purity (>95%) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 189.21 g/mol for similar indole acetic acids) via ESI-MS .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Wear fire-retardant clothing, gloves, and respiratory protection during synthesis .
  • Use eye wash stations and ensure proper ventilation due to potential irritant properties .
  • Note that the compound is not GHS-classified but requires adherence to general chemical safety standards .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) at the indole ring impact biological activity?

  • Case Study : Fluorination at the 6-position (as in 2-(6-fluoro-1H-indol-3-yl)acetic acid) enhances anticancer activity by improving binding affinity to COX-2 or kinase targets . Ethyl or methyl groups at the 7-position increase lipophilicity, potentially enhancing blood-brain barrier penetration .
  • Experimental Design : Synthesize derivatives via Suzuki coupling or electrophilic substitution, then assay against cancer cell lines (e.g., MTT assay) and compare IC50 values .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

  • Troubleshooting Steps :

  • Purity Analysis : Verify compound purity via HPLC (>98%) to rule out impurities affecting results .
  • Assay Standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and control compounds (e.g., doxorubicin) .
  • Solvent Effects : Ensure DMSO concentrations are <0.1% to avoid cytotoxicity artifacts .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (∼2.5 for similar indoles), suggesting moderate bioavailability .
  • Docking Studies : Model interactions with COX-2 (PDB ID 5KIR) to identify key hydrogen bonds with the acetic acid moiety .

Key Considerations for Researchers

  • Contradictions in Evidence : Discrepancies in biological activity may arise from variations in substituent positions (e.g., 6- vs. 7-alkylation) or assay methodologies .
  • Regulatory Compliance : While the compound is not GHS-classified, follow OSHA and ACGIH guidelines for laboratory handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.